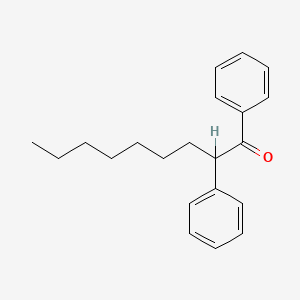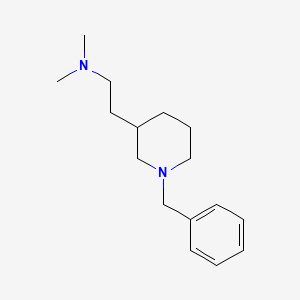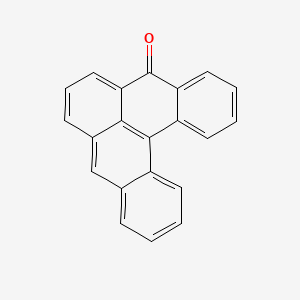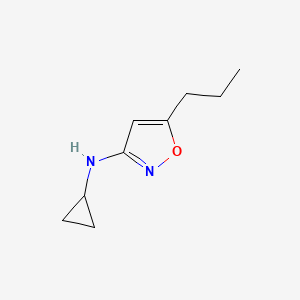
N-cyclopropyl-5-propylisoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-propylisoxazol-3-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential, making them valuable in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazoles, including N-cyclopropyl-5-propylisoxazol-3-amine, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazoles often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and scalability. For example, the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 can produce substituted isoxazoles in good yields under moderate conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-5-propylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Substitution reactions involving halides or other leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide. Reaction conditions can vary from basic (e.g., NaHCO3) to acidic (e.g., AcOH) environments, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities based on their functional groups .
Applications De Recherche Scientifique
N-cyclopropyl-5-propylisoxazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-5-propylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors involved in inflammatory processes, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-cyclopropyl-5-propylisoxazol-3-amine include other isoxazole derivatives such as:
Sulfamethoxazole: An antibiotic.
Muscimol: A GABA receptor agonist.
Ibotenic acid: A neurotoxin.
Uniqueness
This compound is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
N-cyclopropyl-5-propyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-2-3-8-6-9(11-12-8)10-7-4-5-7/h6-7H,2-5H2,1H3,(H,10,11) |
Clé InChI |
AGYJGRUNXDPRGR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NO1)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)
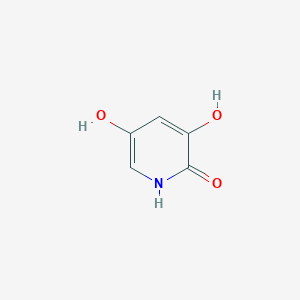

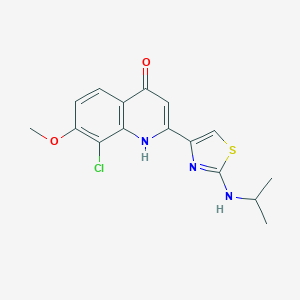
![7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13959844.png)
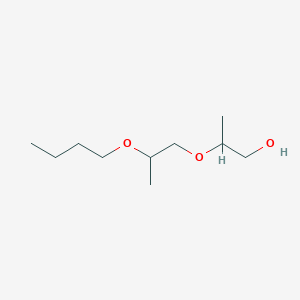
![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)
![2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13959868.png)
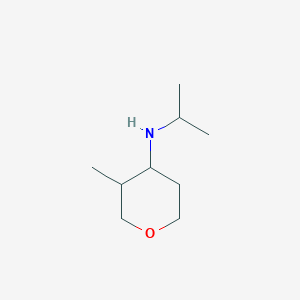
![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)
